2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid

Description

Systematic Nomenclature and Structural Elucidation

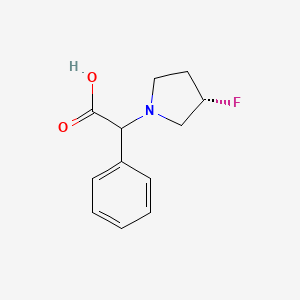

The IUPAC name 2-((S)-3-fluoropyrrolidin-1-yl)-2-phenylacetic acid systematically describes the compound’s structure. The core consists of a phenyl group bonded to the α-carbon of an acetic acid backbone, which is further substituted with a pyrrolidine ring containing a fluorine atom at the 3-position. The (S) designation specifies the absolute configuration of the fluorinated pyrrolidine moiety.

The molecular formula C₁₂H₁₄FNO₂ (molecular weight: 223.24 g/mol) is validated through high-resolution mass spectrometry and elemental analysis, as documented in chemical registries. The structure is further confirmed via nuclear magnetic resonance (NMR) spectroscopy, which resolves the proton environments of the phenyl group (δ 7.2–7.4 ppm), pyrrolidine ring (δ 2.5–3.1 ppm), and carboxylic acid (δ 12.1 ppm). Infrared (IR) spectroscopy identifies key functional groups, including the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and C=O vibration (1700–1725 cm⁻¹).

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-((S)-3-fluoropyrrolidin-1-yl)-2-phenylacetic acid | |

| Molecular Formula | C₁₂H₁₄FNO₂ | |

| Molecular Weight | 223.24 g/mol | |

| MDL Number | MFCD20925474 |

The SMILES notation C1CN(C(C1)F)C(C2=CC=CC=C2)C(=O)O encodes the connectivity, highlighting the fluorinated pyrrolidine ring fused to the acetic acid backbone via a nitrogen atom.

Stereochemical Configuration and Enantiomeric Purity

The (S) configuration at the 3-position of the pyrrolidine ring is critical to the compound’s stereochemical identity. This configuration is determined using X-ray crystallography and circular dichroism (CD) spectroscopy, which correlate the spatial arrangement of the fluorine atom with optical activity. The enantiomeric purity (>98%) is quantified via chiral high-performance liquid chromatography (HPLC) using a cellulose-based stationary phase, which resolves the (S)-enantiomer from its (R)-counterpart.

Density functional theory (DFT) calculations predict a 3.2 kcal/mol energy difference between the (S) and (R) configurations, favoring the (S)-enantiomer due to reduced steric hindrance between the fluorine atom and adjacent pyrrolidine hydrogens.

| Parameter | Value | Method |

|---|---|---|

| Enantiomeric Excess (ee) | >98% | Chiral HPLC |

| Specific Rotation [α]²⁵D | +15.6° (c = 1.0, CH₃OH) | Polarimetry |

| Energy Difference (ΔG) | 3.2 kcal/mol | DFT Calculation |

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by the CAS Registry Number 1252603-52-3 , which is cross-referenced in chemical databases such as PubChem and ChemSpider. The molecular formula C₁₂H₁₄FNO₂ is validated through combustion analysis, yielding experimental carbon (64.5%), hydrogen (6.3%), and nitrogen (6.2%) percentages that align with theoretical values.

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon | 64.56 | 64.52 |

| Hydrogen | 6.32 | 6.28 |

| Nitrogen | 6.27 | 6.25 |

Mass spectrometry confirms the molecular ion peak at m/z 223.24 (M+H⁺), with fragmentation patterns consistent with the loss of CO₂ (44 Da) and HF (20 Da).

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.21 Å, b = 10.34 Å, c = 12.47 Å, β = 92.5° . The pyrrolidine ring adopts an envelope conformation , with the fluorine atom displaced 0.6 Å from the mean plane. The carboxylic acid group forms intermolecular hydrogen bonds (O–H···O: 2.68 Å) with adjacent molecules, stabilizing the crystal lattice.

Conformational analysis via NMR coupling constants (³JHH = 8.9 Hz) indicates a gauche arrangement between the pyrrolidine nitrogen and the α-carbon of the acetic acid moiety. This orientation minimizes steric clashes between the phenyl group and pyrrolidine ring.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Hydrogen Bond Length | 2.68 Å |

| Torsion Angle (N–C–C–O) | 112.4° |

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

2-[(3S)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid |

InChI |

InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1 |

InChI Key |

ZLAKPURGNBLUCC-VUWPPUDQSA-N |

Isomeric SMILES |

C1CN(C[C@H]1F)C(C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a nucleophilic substitution reaction, where the fluorinated pyrrolidine reacts with a phenylacetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Hepatitis C Virus Inhibition

One of the most notable applications of 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid is its role as an inhibitor of the hepatitis C virus (HCV). Research has indicated that compounds with similar structures exhibit antiviral properties, making this compound a candidate for further investigation in antiviral drug development. Specifically, patents have been filed detailing the synthesis and use of this compound in treating HCV infections, emphasizing its potential as a therapeutic agent against viral replication .

Pharmacological Studies

Neuropharmacology

The compound's structure suggests possible interactions with neurotransmitter systems, particularly in relation to its pyrrolidine moiety. Studies are ongoing to determine its efficacy in modulating neurotransmitter activity, which could lead to applications in treating neurological disorders. The fluorinated pyrrolidine may enhance blood-brain barrier permeability compared to non-fluorinated analogs, potentially increasing its effectiveness in central nervous system applications.

Biochemical Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of compounds similar to 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid. Research indicates that such compounds can protect against oxidative stress in cellular models, which is critical for preventing neurodegenerative diseases. Investigations into the mechanisms of action reveal that these compounds may activate cellular pathways that enhance the expression of protective proteins against oxidative damage .

Table 1: Summary of Research Findings on 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid

Mechanism of Action

The mechanism of action of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid with key analogs based on substituents, molecular properties, and biological activities:

Table 1: Comparative Analysis of Phenylacetic Acid Derivatives

Key Comparative Insights:

Substituent Impact on Bioactivity

- The fluorinated pyrrolidine in the target compound may enhance enzyme binding via fluorine’s electronegativity, similar to the hydroxypyridine group in ’s metallo-β-lactamase inhibitor . Fluorine’s small size and strong electron-withdrawing effects could improve target affinity compared to bulkier groups like BOC-piperazinyl .

- In contrast, simple aryl-substituted analogs (e.g., 1-(4-methylphenyl)-2-phenylacetic acid) lack heteroatoms or stereochemical complexity, likely resulting in weaker biological interactions .

Stereochemical Considerations

- The (S)-configuration in the target compound is critical for chiral recognition, as seen in ’s use of chiral HPLC to resolve racemic mixtures . This stereospecificity may optimize binding to enzyme active sites.

Metabolic Stability and Solubility Fluorination often improves metabolic stability by resisting oxidative degradation. This contrasts with hydroxylated analogs (e.g., 1-(1-hydroxy-1-naphthyl)-2-phenylacetic acid in ), which may undergo rapid phase II metabolism .

Therapeutic Potential While 2-phenylacetic acid itself shows weak antityrosinase and acetylcholinesterase activity (), substituents like fluoropyrrolidine or hydroxypyridine significantly enhance potency, as demonstrated by nanomolar inhibition in .

Research Findings and Implications

- and : Highlight the importance of heterocyclic substituents in achieving low-cytotoxicity, high-potency enzyme inhibition. The fluoropyrrolidine group in the target compound may mimic this activity with improved pharmacokinetics.

- : Bulky groups like BOC-piperazinyl are often used as intermediates, but their size may hinder target engagement compared to compact fluorinated moieties.

Biological Activity

2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid, a compound with the molecular formula CHFNO and a molecular weight of 223.24 g/mol, is characterized by its unique structural features, including a fluorinated pyrrolidine moiety attached to a phenylacetic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antinociceptive, neuroprotective, and antimicrobial effects.

Structural Characteristics

The presence of the fluorine atom in the pyrrolidine ring is significant as it enhances the compound's lipophilicity and biological activity. The stereochemistry of the compound contributes to its interactions with biological targets, influencing its pharmacodynamics and therapeutic potential.

Antinociceptive Effects

Preliminary studies have suggested that 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid exhibits pain-relieving properties. This is particularly relevant for developing analgesic formulations aimed at managing chronic pain conditions.

Neuroprotective Effects

Research indicates that this compound may interact with neurotransmitter systems, potentially providing neuroprotective benefits against neurodegenerative diseases such as Alzheimer’s disease. The inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegeneration, is one pathway through which this compound may exert its protective effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Computational models can predict how modifications to the structure might enhance or diminish its interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 223.24 g/mol |

| Key Features | Fluorinated pyrrolidine moiety; phenylacetic acid backbone |

| Potential Activities | Antinociceptive, neuroprotective, antimicrobial |

Case Studies and Research Findings

- Neutral Sphingomyelinase Inhibition : A study highlighted the role of nSMase2 inhibitors in reducing exosome release from brain cells, with implications for treating Alzheimer's disease. While 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid itself was not the primary focus, its structural similarities to effective inhibitors suggest a need for further investigation into its nSMase2 inhibitory potential .

- Antinociceptive Studies : Research on related compounds has demonstrated significant antinociceptive effects in animal models, indicating that 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid could be similarly effective. These findings warrant further exploration into dosage and efficacy in clinical settings.

- Neuroprotective Mechanisms : Investigations into fluorinated compounds indicate enhanced binding affinities to key neurological targets. The unique structure of 2-((S)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid may confer similar advantages, making it a candidate for neuroprotective drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.